molecular formula C10H18N4O2 B15301650 Methyl 2-methyl-2-(propylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate

Methyl 2-methyl-2-(propylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate

Cat. No.: B15301650
M. Wt: 226.28 g/mol
InChI Key: PVBIVGMGCYJHOM-UHFFFAOYSA-N
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Description

Methyl 2-methyl-2-(propylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate is a synthetic organic compound that features a triazole ring, a propylamino group, and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-2-(propylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Introduction of the Propylamino Group: The propylamino group can be introduced via nucleophilic substitution reactions.

    Esterification: The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-2-(propylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Methyl 2-methyl-2-(propylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a building block for drug development.

    Biology: Study of its effects on biological systems and potential therapeutic applications.

    Materials Science: Use in the synthesis of novel materials with unique properties.

    Pharmaceuticals: Investigation of its pharmacological properties and potential as a drug candidate.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-2-(propylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-methyl-2-(propylamino)-3-(1h-1,2,4-triazol-1-yl)butanoate: Similar structure with a butanoate group instead of a propanoate group.

    Ethyl 2-methyl-2-(propylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate: Similar structure with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 2-methyl-2-(propylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H18N4O2

Molecular Weight

226.28 g/mol

IUPAC Name

methyl 2-methyl-2-(propylamino)-3-(1,2,4-triazol-1-yl)propanoate

InChI

InChI=1S/C10H18N4O2/c1-4-5-12-10(2,9(15)16-3)6-14-8-11-7-13-14/h7-8,12H,4-6H2,1-3H3

InChI Key

PVBIVGMGCYJHOM-UHFFFAOYSA-N

Canonical SMILES

CCCNC(C)(CN1C=NC=N1)C(=O)OC

Origin of Product

United States

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